Product packaging for Ethyl 2-(chloromethyl)-5-methylnicotinate(Cat. No.:CAS No. 124796-97-0)

Ethyl 2-(chloromethyl)-5-methylnicotinate

Cat. No.: B178078
CAS No.: 124796-97-0
M. Wt: 213.66 g/mol
InChI Key: QFBRIFBWBLEBMM-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-5-methylnicotinate (CAS 124796-97-0) is a high-purity chemical building block primarily utilized in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 10 H 12 ClNO 2 and a molecular weight of 213.66 g/mol, belongs to the nicotinate ester family and serves as a key precursor for the synthesis of more complex molecules . Its structure features a reactive chloromethyl group at the 2-position of the pyridine ring, which makes it a versatile intermediate for nucleophilic substitution reactions and further functionalization. In research settings, this compound and its structural analogs are investigated for their potential in medicinal chemistry, particularly in the development of active pharmaceutical ingredients (APIs). Related methylnicotinate derivatives have demonstrated potential in various therapeutic areas, with studies mentioning applications in anti-rheumatic and oncolytic (anti-cancer) agents . The specific substitution pattern on the pyridine ring is crucial for modulating biological activity and physicochemical properties, making this compound a valuable scaffold for drug discovery. For laboratory handling, this reagent requires storage in an inert atmosphere at 2-8°C to maintain stability . Researchers should note that it is classified with hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage), necessitating appropriate safety precautions including the use of personal protective equipment . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO2 B178078 Ethyl 2-(chloromethyl)-5-methylnicotinate CAS No. 124796-97-0

Properties

IUPAC Name

ethyl 2-(chloromethyl)-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-4-7(2)6-12-9(8)5-11/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBRIFBWBLEBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of Ethyl 2 Chloromethyl 5 Methylnicotinate

Reactivity of the Chloromethyl Moiety

The chloromethyl group at the 2-position of the pyridine (B92270) ring is analogous to a benzylic halide. The chlorine atom is a good leaving group, and the adjacent pyridine ring can stabilize developing charges during substitution reactions. This makes the methylene carbon highly susceptible to nucleophilic attack. Consequently, the chloromethyl group is the most reactive site for a variety of chemical transformations, including nucleophilic substitutions, reductions, and oxidations.

The high reactivity of the chloromethyl group is most prominently demonstrated in nucleophilic substitution reactions (SN). It readily reacts with a wide range of nucleophiles to displace the chloride ion, providing a convenient method for introducing diverse functional groups at the 2-position of the nicotinic acid framework. These reactions typically proceed via an SN2 mechanism.

Ethyl 2-(chloromethyl)-5-methylnicotinate is expected to undergo hydrolysis to form the corresponding alcohol, ethyl 2-(hydroxymethyl)-5-methylnicotinate. This reaction can be carried out under aqueous conditions, often facilitated by a base to neutralize the hydrochloric acid formed as a byproduct. While direct literature on the hydrolysis of this specific compound is not prevalent, the transformation is analogous to the hydrolysis of other 2-chloromethylpyridine derivatives. For instance, the conversion of related chloromethylpyridines to their corresponding hydroxymethyl derivatives is a known process, often achieved under aqueous base conditions. google.com

The resulting hydroxymethyl compound is a valuable intermediate for further synthetic modifications, such as oxidation to the corresponding aldehyde or carboxylic acid.

Table 1: Representative Reaction with Oxygen-Centered Nucleophiles
ReactantNucleophileReagents/ConditionsProduct
This compoundH₂OAqueous Base (e.g., NaHCO₃)Ethyl 2-(hydroxymethyl)-5-methylnicotinate
This compoundCH₃OHBase (e.g., NaOCH₃)Ethyl 2-(methoxymethyl)-5-methylnicotinate

The chloromethyl group readily undergoes amination upon reaction with various nitrogen-based nucleophiles, such as ammonia, primary amines, and secondary amines. These reactions provide a straightforward route to 2-(aminomethyl)-5-methylnicotinate derivatives. Such reactions are well-documented for similar compounds like 2-chloromethylpyridine, which is used as a reagent for the alkylation of amines. sigmaaldrich.com For example, 2-(chloromethyl)pyridine (B1213738) hydrochloride is used in the base-catalyzed alkylation of various amine-containing structures. sigmaaldrich.com This reactivity is directly applicable to this compound for the synthesis of a wide array of substituted amines.

Table 2: Examples of Amination Reactions
NucleophileReagents/ConditionsProduct Class
Ammonia (NH₃)Solvent (e.g., EtOH)Ethyl 2-(aminomethyl)-5-methylnicotinate
BenzylamineBase (e.g., K₂CO₃), DMFEthyl 2-((benzylamino)methyl)-5-methylnicotinate
PiperidineBase (e.g., Et₃N), CH₂Cl₂Ethyl 5-methyl-2-(piperidin-1-ylmethyl)nicotinate

A significant transformation of the chloromethyl group involves the formation of new carbon-carbon bonds. This is typically achieved by reacting this compound with carbanions, which act as carbon-centered nucleophiles. A classic example is the malonic ester synthesis, where diethyl malonate is deprotonated with a base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org This enolate then acts as a nucleophile, attacking the electrophilic methylene carbon of the chloromethyl group and displacing the chloride ion. wikipedia.orglibretexts.org

This reaction is highly efficient for forming a C-C bond and introduces a malonate moiety, which can be further manipulated. wikipedia.orglibretexts.org For instance, the resulting diester can be hydrolyzed and decarboxylated to yield a substituted propanoic acid derivative. youtube.com

Table 3: Reaction with Diethyl Malonate
ReactantNucleophile SourceBase/SolventIntermediate Product
This compoundDiethyl malonateNaOEt / EtOHDiethyl 2-((3-(ethoxycarbonyl)-5-methylpyridin-2-yl)methyl)malonate

The chloromethyl group can be reduced to a methyl group, a process known as hydrodechlorination. This transformation effectively replaces the chlorine atom with a hydrogen atom. Catalytic hydrogenation is a common method for achieving this reduction. google.com Reagents such as hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) are typically employed. google.com This process is valuable for synthesizing ethyl 2,5-dimethylnicotinate from this compound. The reaction conditions, such as pressure and temperature, can be optimized to achieve high yields. google.com

Table 4: Reductive Transformation Conditions
ReactantReagents/ConditionsProduct
This compoundH₂ (gas), Pd/C catalyst, Solvent (e.g., EtOH)Ethyl 2,5-dimethylnicotinate

The chloromethyl group can be oxidized to afford the corresponding aldehyde (formyl group) or carboxylic acid. Direct oxidation can sometimes be challenging; therefore, a two-step process is often employed. The first step involves the hydrolysis of the chloromethyl group to the hydroxymethyl derivative, as described in section 3.1.1.1. The resulting primary alcohol can then be oxidized to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). researchgate.net Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid, can further oxidize the alcohol or aldehyde to the corresponding carboxylic acid. google.com The synthesis of formyl derivatives from chloromethyl precursors is a key transformation in the preparation of various heterocyclic compounds. researchgate.net

Table 5: Oxidative Transformation Pathways
Starting MaterialReagents/ConditionsProduct
Ethyl 2-(hydroxymethyl)-5-methylnicotinatePyridinium chlorochromate (PCC), CH₂Cl₂Ethyl 2-formyl-5-methylnicotinate
Ethyl 2-(hydroxymethyl)-5-methylnicotinateKMnO₄, base, then acid workup5-(Ethoxycarbonyl)-3-methylpyridine-2-carboxylic acid

Reactivity of the Pyridine Nucleus

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The pyridine ring is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. This deactivation is most pronounced at the C-2, C-4, and C-6 positions. Therefore, electrophilic substitution on pyridine and its derivatives generally requires harsher conditions and often occurs at the C-3 or C-5 positions. youtube.com

For this compound, the pyridine ring is already substituted at positions 2, 3, and 5. The remaining open position for substitution is C-4. The directing effects of the existing substituents must be considered:

Ethyl carboxylate group (at C-3): This is a deactivating, meta-directing group. It would direct an incoming electrophile to the C-5 position, which is already occupied.

Chloro group (at C-2): Halogens are deactivating but ortho-, para-directing. It would direct an electrophile to the C-4 and C-6 positions.

Methyl group (at C-5): This is an activating, ortho-, para-directing group. It would direct an electrophile to the C-4 and C-6 positions.

Nucleophilic Aromatic Substitution Reactions at C-2 (Chlorine Position)

The C-2 position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (NAS), a reaction pathway that is facilitated by the electron-withdrawing nitrogen atom. youtube.comstackexchange.com This effect stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction, particularly when the attack occurs at the C-2 or C-4 positions. stackexchange.comnih.gov The presence of a good leaving group, such as chlorine, at the C-2 position makes this compound an excellent substrate for this type of transformation.

The general mechanism involves the attack of a nucleophile on the C-2 carbon, leading to the formation of a tetrahedral intermediate. youtube.com The aromaticity of the ring is temporarily disrupted. youtube.com In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored.

A wide variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of substituted pyridine derivatives. nih.govresearchgate.net This reaction is a cornerstone for building molecular complexity from 2-chloropyridine precursors.

Nucleophile Type Example Nucleophile Product Type
Oxygen NucleophilesAlkoxides (e.g., NaOMe)2-Alkoxypyridines
Nitrogen NucleophilesAmines (e.g., R-NH₂)2-Aminopyridines
Sulfur NucleophilesThiolates (e.g., NaSPh)2-(Arylthio)pyridines
Carbon NucleophilesCyanide (e.g., KCN)2-Cyanopyridines

This table illustrates the versatility of nucleophilic aromatic substitution at the C-2 position of pyridine rings.

Metal-Catalyzed Cross-Coupling Reactions at Pyridine Ring Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The chlorine atom at the C-2 position of this compound serves as an effective handle for these transformations, particularly with palladium or nickel catalysts. wikipedia.orgnih.gov Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the use of electron-rich, bulky phosphine ligands, have enabled their efficient use in cross-coupling. thieme-connect.comlibretexts.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgharvard.edu This reaction is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions. organic-chemistry.org Simple 2-chloropyridines have been shown to react smoothly in Suzuki couplings. thieme-connect.com

The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine.

Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step typically requires a base to activate the organoboron species. organic-chemistry.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Parameter Typical Reagents/Conditions Reference
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands thieme-connect.comorganic-chemistry.org
Boron Reagent Arylboronic acids, Vinylboronic acids harvard.edu
Base K₂CO₃, K₃PO₄, NaOEt thieme-connect.comharvard.edu
Solvent Toluene (B28343), DME, DMF thieme-connect.com

This table summarizes typical conditions for the Suzuki-Miyaura coupling of chloropyridines.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is highly effective for forming C-C bonds and is noted for its high functional group tolerance. wikipedia.org The reaction allows for the coupling of sp², and sp³ carbon atoms. wikipedia.org The synthesis of 2,2'-bipyridine derivatives, which can be challenging due to product inhibition of the catalyst, has been successfully achieved using Negishi cross-coupling of 2-halopyridines. acs.org

The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents. The reaction then proceeds via a catalytic cycle similar to that of other cross-coupling reactions, involving oxidative addition, transmetalation (from zinc to palladium/nickel), and reductive elimination.

Parameter Typical Reagents/Conditions Reference
Catalyst Pd(PPh₃)₄, Ni(acac)₂, Ni(COD)₂ wikipedia.org
Zinc Reagent Arylzinc chlorides, Alkylzinc bromides wikipedia.org
Solvent THF, DMF nih.govwikipedia.org

This table outlines common conditions used in Negishi coupling reactions.

The Stille coupling utilizes a palladium catalyst to couple an organic halide with an organotin reagent (organostannane). openochem.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups. wikipedia.orgnrochemistry.com However, a significant drawback is the toxicity of the tin reagents and the difficulty in removing tin byproducts. nrochemistry.com

The mechanism follows the standard cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. openochem.org Additives like copper(I) iodide (CuI) can sometimes be used to accelerate the transmetalation step. The conditions for Stille coupling can be orthogonal to other coupling methods, providing a complementary synthetic strategy. nih.govnih.gov

Parameter Typical Reagents/Conditions Reference
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands nrochemistry.comharvard.edu
Tin Reagent Aryl-, Alkenyl-, Alkynylstannanes (e.g., R-SnBu₃) wikipedia.org
Additives CuI, LiCl nrochemistry.comharvard.edu
Solvent DMF, NMP, Toluene nrochemistry.comharvard.edu

This table presents typical conditions for the Stille coupling of organic halides.

Synthetic Utility and Applications As an Intermediate

Role in the Construction of Fused Heterocyclic Systems

The reactivity of the chloromethyl group, coupled with the electronic nature of the pyridine (B92270) ring, allows for its participation in various annulation and cyclization reactions, leading to the formation of fused heterocyclic systems.

Ethyl 2-(chloromethyl)-5-methylnicotinate serves as a key starting material for the synthesis of quinoline (B57606) derivatives. Quinolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The synthesis often involves the reaction of the chloromethyl group with a suitable nucleophile, followed by an intramolecular cyclization reaction. For instance, a facile, one-pot synthesis of ethyl 2-(chloromethyl)quinoline-3-carboxylate has been reported, which can then be further elaborated into more complex quinoline-based structures. researchgate.net The construction of the quinoline scaffold from various precursors is a well-established area of research, with methods like the Doebner-von Miller and Combes syntheses being prominent examples. nih.govjptcp.com

The chemical architecture of this compound is also amenable to the synthesis of pyrazolopyrimidine derivatives. These fused heterocyclic systems are of interest due to their potential pharmacological properties. The synthesis typically involves the reaction of the chloromethyl group with a substituted pyrazole, leading to the formation of the fused ring system. The regioselectivity of these reactions is a key aspect of the synthesis, and studies have been conducted to understand the factors that control it. researchgate.net

Beyond quinolines and pyrazolopyrimidines, the reactivity of the chloromethyl group allows for a variety of other annulation and cyclization reactions. This functional group can readily undergo nucleophilic substitution, providing a handle for the introduction of various side chains that can subsequently participate in intramolecular ring-forming reactions. researchgate.net These reactions can lead to the formation of a diverse range of fused and bridged heterocyclic systems, expanding the synthetic utility of this versatile intermediate.

Building Block for Complex Pyridine Architectures

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. rsc.orgnih.gov this compound provides a valuable platform for the synthesis of complex and highly functionalized pyridine derivatives.

The chloromethyl group at the 2-position of the pyridine ring is a key handle for diversification. This reactive site allows for the introduction of a wide variety of substituents through nucleophilic substitution reactions. This functionalization can be used to modulate the electronic and steric properties of the pyridine ring, thereby influencing its biological activity. The process of introducing diverse functional groups onto a core scaffold is a fundamental strategy in drug discovery. nih.gov

This compound is an excellent starting material for the preparation of multi-substituted pyridine derivatives. The existing substituents on the ring, namely the ethyl ester and methyl groups, along with the versatile chloromethyl group, provide multiple points for chemical modification. nih.gov This allows for the systematic synthesis of libraries of related compounds with varying substitution patterns, which is crucial for structure-activity relationship (SAR) studies in drug development. The synthesis of such derivatives often involves a sequence of reactions targeting the different functional groups on the pyridine ring.

Precursor in Target-Oriented Organic Synthesis

This compound is a halogenated pyridine derivative that holds potential as a versatile intermediate in organic synthesis. The presence of a reactive chloromethyl group at the 2-position, an ester functionality, and a substituted pyridine core provides multiple sites for chemical modification. This strategic placement of functional groups makes it a valuable building block for the construction of more complex molecules, particularly heterocyclic systems that are of interest in medicinal chemistry and materials science.

The primary utility of this compound in target-oriented synthesis stems from the high reactivity of the chloromethyl group. This electrophilic center is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities. Various nucleophiles, including amines, thiols, and carbanions, can displace the chloride ion, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is fundamental to its application as a scaffold for creating diverse molecular architectures.

Detailed, publicly available research findings on the specific applications of this compound in the synthesis of named target molecules are limited. However, based on the reactivity of analogous chloromethyl-substituted heterocyclic compounds, its potential as a precursor can be inferred. For instance, similar intermediates are frequently employed in the synthesis of fused heterocyclic systems through intramolecular cyclization reactions following an initial nucleophilic substitution.

The ester group of this compound offers another avenue for synthetic manipulation. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or serve as a handle for further transformations. The pyridine nitrogen atom itself can also participate in reactions, such as N-alkylation or N-oxidation, further expanding the synthetic possibilities.

While specific examples with comprehensive reaction data are not readily found in extensive database searches, the following table illustrates the potential synthetic transformations based on the known reactivity of this class of compounds.

Table 1: Potential Synthetic Transformations of this compound

Reagent/ConditionProduct TypeReaction Description
R-NH₂ (Amine)Substituted 2-(aminomethyl)pyridinesNucleophilic substitution of the chloride by an amine, forming a new C-N bond.
R-SH (Thiol)Substituted 2-(thiomethyl)pyridinesNucleophilic substitution of the chloride by a thiol, forming a new C-S bond.
Nu⁻ (Carbanion)Substituted 2-alkyl/aryl-pyridinesNucleophilic substitution of the chloride by a carbanion, forming a new C-C bond.
NaOH/H₂O, then H₃O⁺2-(Chloromethyl)-5-methylnicotinic acidHydrolysis of the ethyl ester to the corresponding carboxylic acid.

The combination of these potential transformations makes this compound a promising starting material for the synthesis of a variety of complex molecules. Further research and publication of its specific applications would be necessary to fully elucidate its role as a key intermediate in target-oriented organic synthesis.

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation for Chloromethyl Transformations

The chloromethyl group (-CH₂Cl) is a key reactive site in Ethyl 2-(chloromethyl)-5-methylnicotinate, primarily undergoing nucleophilic substitution reactions. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the pyridine (B92270) ring. This makes it susceptible to attack by a wide range of nucleophiles.

The predominant mechanism for the transformation of the chloromethyl group is the bimolecular nucleophilic substitution (Sₙ2) reaction. In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous breaking of the carbon-chlorine bond and the formation of a new bond with the nucleophile. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride ion) are positioned on opposite sides of the central carbon atom. This results in an inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion.

The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. The general mechanism can be depicted as follows:

Nu⁻ + R-CH₂Cl → [Nu···CH₂···Cl]⁻ → Nu-CH₂-R + Cl⁻

Where R represents the 5-methyl-3-(ethoxycarbonyl)pyridin-2-yl group and Nu⁻ is the nucleophile.

Factors influencing the Sₙ2 reactivity of the chloromethyl group include the nature of the nucleophile, the solvent, and the electronic properties of the pyridine ring. Stronger nucleophiles will generally lead to faster reaction rates. Polar aprotic solvents are typically favored for Sₙ2 reactions as they can solvate the cation without strongly solvating the anionic nucleophile, thus preserving its nucleophilicity.

While the Sₙ2 mechanism is most common, a unimolecular nucleophilic substitution (Sₙ1) mechanism could be considered under specific conditions, such as in the presence of a strong Lewis acid or in highly polar, protic solvents that can stabilize a potential carbocation intermediate. However, the formation of a primary carbocation is generally unfavorable, making the Sₙ1 pathway less likely for this substrate.

Mechanistic Pathways of Ester Reactivity

The ethyl ester group (-COOCH₂CH₃) at the 3-position of the pyridine ring is another site of reactivity, primarily undergoing nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the ethoxy group (-OCH₂CH₃).

The most common reactions involving the ester group are hydrolysis and aminolysis.

Ester Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid (5-methylnicotinic acid).

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the ethoxide ion, a strong base, is followed by an acid-base reaction between the carboxylic acid and the ethoxide to form the carboxylate salt and ethanol. This final step is effectively irreversible and drives the reaction to completion.

Ester Aminolysis: The reaction with ammonia or a primary or secondary amine leads to the formation of the corresponding amide. The mechanism is similar to hydrolysis, with the amine acting as the nucleophile. The reaction can be catalyzed by acids or bases, or it can proceed under neutral conditions, although heating is often required. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of ethanol.

Theoretical Approaches to Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the energetics and transition states of chemical reactions. For this compound, DFT calculations can be employed to model the potential energy surfaces of its reactions, providing quantitative data on activation energies and reaction enthalpies.

For the Sₙ2 reaction at the chloromethyl group, DFT calculations can be used to:

Optimize the geometries of the reactants, the transition state, and the products.

Calculate the activation energy (ΔE‡) , which is the energy difference between the reactants and the transition state. This value is crucial for predicting the reaction rate.

Determine the reaction energy (ΔE_rxn) , which indicates whether the reaction is exothermic or endothermic.

A typical DFT study would involve locating the transition state structure, which is a first-order saddle point on the potential energy surface. Vibrational frequency calculations are then performed to confirm the nature of the stationary points. A genuine transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

For example, a computational study on the Sₙ2 reaction of chloromethane with a chloride ion using the B3LYP functional and the 6-31+G* basis set has been used to map the intrinsic reaction pathway and analyze the transition state. nih.gov Similar methodologies can be applied to the more complex system of this compound reacting with various nucleophiles.

The following table provides hypothetical data based on typical DFT calculations for an Sₙ2 reaction of a chloromethylpyridine derivative:

ParameterValue (kcal/mol)
Activation Energy (Gas Phase)25.0
Reaction Energy (Gas Phase)-15.0
Activation Energy (Aqueous)20.5
Reaction Energy (Aqueous)-18.2

This is an interactive data table. You can sort and filter the data.

Similarly, for the hydrolysis of the ethyl ester, DFT can be used to compare the activation barriers of the acid-catalyzed and base-catalyzed pathways, providing a theoretical basis for the observed differences in reaction rates under different pH conditions.

Computational Modeling of Molecular Interactions Driving Reactivity

Beyond energetics, computational modeling can provide detailed insights into the molecular interactions that govern the reactivity of this compound. Techniques such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can be used to understand the electronic structure and bonding in the reactants and transition states.

For the chloromethyl group, computational models can quantify the electrophilicity of the carbon atom by calculating its partial atomic charge. The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can also indicate the most likely site for nucleophilic attack. In an Sₙ2 reaction, the LUMO is typically centered on the σ* orbital of the C-Cl bond, which explains the preference for backside attack by the nucleophile.

In the context of the ethyl ester group, computational modeling can be used to analyze the charge distribution in the carbonyl group, highlighting the electrophilic nature of the carbonyl carbon. The interaction between the lone pairs of the carbonyl oxygen and incoming electrophiles (in acid catalysis) or the interaction between the π* orbital of the C=O bond and incoming nucleophiles can be visualized and quantified.

Molecular dynamics (MD) simulations can also be employed to study the role of the solvent in the reactions of this compound. MD simulations can model the explicit interactions between the solute and solvent molecules, providing a more realistic picture of the reaction environment and its influence on the reaction mechanism and energetics.

Future Research Directions and Unexplored Reactivity

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic approaches to pyridine (B92270) derivatives often involve multi-step procedures with harsh reaction conditions. ijarsct.co.in Future research should focus on developing more sustainable and efficient methods for the synthesis of Ethyl 2-(chloromethyl)-5-methylnicotinate and its analogues.

Key areas for exploration include:

One-Pot Multicomponent Reactions: Investigating one-pot reactions that combine simple, readily available starting materials to construct the functionalized pyridine ring in a single step would significantly improve efficiency and reduce waste.

Green Solvents and Catalysts: The use of environmentally benign solvents, such as ionic liquids or water, and the development of reusable, heterogeneous catalysts could drastically reduce the environmental impact of the synthesis. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. researchgate.net Developing a continuous flow process for the synthesis of this compound could enable safer and more efficient large-scale production.

Biocatalysis: Exploring enzymatic transformations for the synthesis or modification of nicotinic acid derivatives could offer highly selective and environmentally friendly alternatives to traditional chemical methods. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Multicomponent ReactionsIncreased efficiency, reduced wasteIdentification of suitable starting materials and catalysts
Green ChemistryReduced environmental impactUse of ionic liquids, water, and reusable catalysts
Flow ChemistryImproved safety, scalability, and controlDevelopment of a continuous and efficient reaction module
BiocatalysisHigh selectivity, mild reaction conditionsScreening and engineering of enzymes for specific transformations

Exploration of Unconventional Reactivity Patterns

The chloromethyl group at the 2-position of the pyridine ring is a key site for a variety of chemical transformations. While standard nucleophilic substitution reactions are expected, future research could uncover more unconventional reactivity patterns.

Potential areas of investigation include:

Cross-Coupling Reactions: The development of novel cross-coupling methodologies using the chloromethyl group as a handle would allow for the introduction of a wide range of substituents, leading to diverse libraries of new compounds.

Radical Chemistry: Investigating the participation of the chloromethyl group in radical-mediated reactions could open up new pathways for functionalization that are not accessible through traditional ionic mechanisms.

Dearomatization Reactions: Exploring catalyst-controlled dearomatization reactions of the pyridine ring could provide access to highly functionalized and stereochemically rich dihydropyridine and piperidine structures, which are valuable building blocks in medicinal chemistry. nih.gov

Reactivity of the Nicotinate (B505614) Ester: While the ester functionality is often considered stable, its reactivity in the context of the substituted pyridine ring warrants further investigation. This includes exploring its potential for hydrolysis, amidation, and other transformations under specific conditions. nih.gov

Catalytic Applications in Organic Transformations

Pyridine-based ligands play a crucial role in coordination chemistry and catalysis. mdpi.com The structural features of this compound make it an attractive scaffold for the design of novel ligands and catalysts.

Future research in this area could focus on:

Pincer Ligand Synthesis: The chloromethyl and ester functionalities can be modified to create novel pincer ligands with an O,N,O or other donor set. mdpi.com These ligands can then be used to form stable complexes with various transition metals.

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to new classes of ligands for asymmetric catalysis, enabling the enantioselective synthesis of valuable chiral molecules.

Photoredox Catalysis: Pyridine derivatives have shown promise in photoredox catalysis. mdpi.com Investigating the photophysical and electrochemical properties of metal complexes derived from this compound could lead to the development of novel photocatalysts.

Biomimetic Catalysis: The nicotinate moiety is related to the biologically important nicotinamide adenine dinucleotide (NAD) coenzymes. Designing catalysts that mimic the reactivity of these coenzymes could have significant applications in bio-inspired chemical transformations.

Catalytic ApplicationResearch GoalPotential Impact
Pincer Ligand DesignSynthesis of novel O,N,O-pincer ligandsDevelopment of robust and efficient catalysts for various organic transformations
Asymmetric CatalysisCreation of chiral ligands for enantioselective reactionsAccess to enantiomerically pure pharmaceuticals and fine chemicals
Photoredox CatalysisDevelopment of new photocatalysts for light-driven reactionsSustainable and energy-efficient chemical synthesis
Biomimetic CatalysisMimicking the reactivity of NAD coenzymesNew catalysts for bio-inspired and selective transformations

Advanced Derivatization for Material Science Applications

The rigid and aromatic nature of the pyridine ring, combined with its functional handles, makes this compound a promising building block for the synthesis of advanced materials. dntb.gov.ua

Future research could explore its derivatization for applications in:

Organic Electronics: The incorporation of this pyridine unit into conjugated polymers or small molecules could lead to new materials with interesting electronic and optical properties for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). qut.edu.au

Porous Materials: The functional groups can be used to link multiple pyridine units together, forming metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with potential applications in gas storage, separation, and catalysis.

Functional Polymers: The chloromethyl group can act as an initiator or a functionalizable side chain for the synthesis of novel polymers with tailored properties, such as thermal stability, conductivity, or biological activity.

Sensors: Derivatization of the pyridine ring with specific recognition units could lead to the development of chemosensors for the detection of metal ions or other analytes. acs.org

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